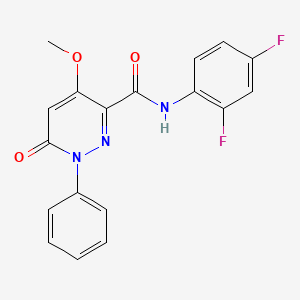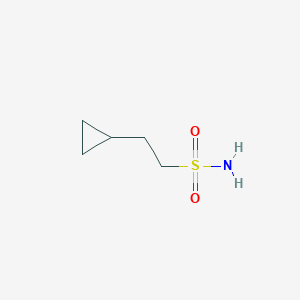
2-Cyclopropylethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylethane-1-sulfonamide is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 149.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition in Medical Chemistry
One significant application of sulfonamide derivatives, like 2-Cyclopropylethanesulfonamide, is in the field of medical chemistry as COX-2 inhibitors. Hashimoto et al. (2002) demonstrated that 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, a category closely related to 2-Cyclopropylethanesulfonamide, are potent and selective inhibitors of the COX-2 enzyme. This makes them relevant in the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Environmental Applications in Pollution Control
Sulfonamide compounds, including those related to 2-Cyclopropylethanesulfonamide, are also significant in environmental science, particularly in pollution control. Chen et al. (2002, 2005) explored the decomposition of naphthalenesulfonate (a compound similar to 2-Cyclopropylethanesulfonamide) in aqueous solutions using ozonation combined with ultraviolet radiation. This research is crucial for understanding how to manage the pollution caused by such compounds in rivers and industrial effluents (Chen et al., 2002); (Chen et al., 2005).
Applications in Anticancer Research
In the context of cancer research, sulfonamides, including those structurally similar to 2-Cyclopropylethanesulfonamide, have shown potential as anticancer agents. Malwal et al. (2012) reported on the development of sulfonamides as antimycobacterial agents, which shows the broader potential of this class of compounds in medical research, including cancer therapeutics (Malwal et al., 2012).
Applications in Organic Synthesis
Sulfonamide compounds are also valuable in organic synthesis. Harrison et al. (2007) explored the use of cyclic enesulfonamides in catalytic reactions to create complex organic structures, demonstrating the utility of sulfonamide compounds in synthetic chemistry (Harrison et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The future of synthetic chemistry, including the study of compounds like 2-Cyclopropylethanesulfonamide, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes the development of new substances, new materials, and new devices in various fields such as life science, environmental science, material science, energy science, and information science .
Wirkmechanismus
Target of Action
2-Cyclopropylethanesulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
The mode of action of 2-Cyclopropylethanesulfonamide, like other sulfonamides, is likely to involve the inhibition of dihydropteroate synthetase . By competing with PABA, it prevents the synthesis of folic acid, which is crucial for the growth and multiplication of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 2-Cyclopropylethanesulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, it disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a coenzyme required for the synthesis of purines, thymidylic acid, and certain amino acids .
Pharmacokinetics
Based on the pharmacokinetics of similar sulfonamides, it can be inferred that it might have good absorption, distribution, metabolism, and excretion (adme) properties . Sulfonamides are generally well-absorbed orally and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of 2-Cyclopropylethanesulfonamide is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, it prevents the formation of essential components of the bacterial cell, leading to the cessation of bacterial growth .
Action Environment
The action of 2-Cyclopropylethanesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Furthermore, the presence of other substances, such as drugs or food, can affect its metabolism and excretion .
Biochemische Analyse
Biochemical Properties
It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on the effects of varying dosages of 2-Cyclopropylethanesulfonamide in animal models are currently limited .
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Eigenschaften
IUPAC Name |
2-cyclopropylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKBBYYNMLJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)
![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)

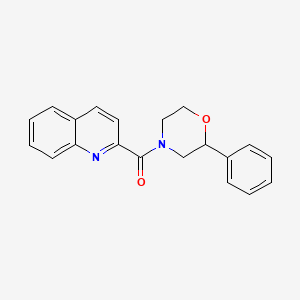
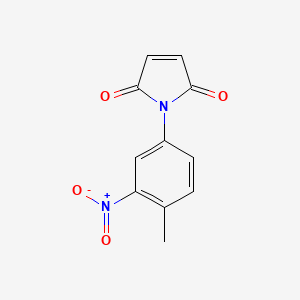

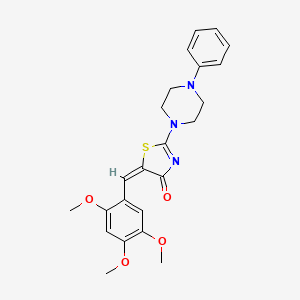
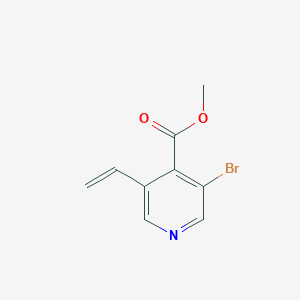
![2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2489240.png)
![2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B2489242.png)

![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)

